Product packaging for 7-Bromo-2-methylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 1194375-40-0)

7-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1445193
CAS No.: 1194375-40-0
M. Wt: 211.06 g/mol
InChI Key: WUWNXFKNYAWAAZ-UHFFFAOYSA-N
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Description

7-Bromo-2-methylimidazo[1,2-a]pyridine ( 1194375-40-0) is a valuable brominated heteroaromatic building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 7 BrN 2 and a molecular weight of 211.06 g/mol, this compound serves as a crucial synthetic intermediate for the exploration of novel chemical entities, particularly within the imidazopyridine scaffold . The bromine substituent at the 7-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, enabling researchers to introduce complex carbon chains or heterocyclic systems. This functionalization is key in structure-activity relationship (SAR) studies aimed at developing potent and selective bioactive molecules. Scientific literature highlights that the 2-methylimidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with research demonstrating its significance in the synthesis of potent antagonists for neurological targets such as the Neuropeptide S Receptor (NPSR) . The presence of the 2-methyl group has been shown to be critical for optimal biological activity in certain pharmacological series . This product is intended for research purposes as a key intermediate. It is offered with the following handling information: Signal Word: Warning. Hazard Statements: H315-H319-H335 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation). Researchers should refer to the Safety Data Sheet for detailed handling and storage instructions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1445193 7-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 1194375-40-0

Properties

IUPAC Name

7-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWNXFKNYAWAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282934
Record name 7-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-40-0
Record name 7-Bromo-2-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194375-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Cyclization Using 2-Aminopyridines and Halogenated Carbonyl Compounds

A widely used synthetic strategy for imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones or related carbonyl compounds, forming the imidazo ring through cyclization.

  • General Method : The reaction of 2-aminopyridine derivatives with α-bromoketones (such as 2-bromoacetophenone analogues) under mild conditions yields substituted imidazo[1,2-a]pyridines bearing halogen substituents at specific positions.

  • Advantages : This method is metal-free, rapid, and tolerates a variety of substituents including halogens (bromo, chloro, iodo), methyl, nitro, and amino groups without compromising yield or selectivity.

  • Yields : Near-quantitative isolated yields are reported for a range of substrates, demonstrating the robustness of this approach.

Substrate Type Reaction Conditions Product Type Yield
2-Aminopyridine + α-bromoketone Metal-free, aqueous or organic solvent 7-Bromo-substituted imidazo[1,2-a]pyridines Near quantitative

This approach can be adapted to incorporate the 7-bromo substituent by using appropriately brominated aminopyridine or haloketone precursors.

Halogenation and Cyclization in One-Pot Reactions

Recent patent literature and research describe one-pot procedures where halogenation and cyclization occur sequentially in the same reaction vessel, enhancing efficiency.

  • Example : The synthesis of 6-bromoimidazo[1,2-a]pyridine (a positional isomer closely related to the 7-bromo derivative) is achieved by reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of an alkali (e.g., sodium bicarbonate, sodium hydroxide, triethylamine) at 25–50°C for 2 to 24 hours.

  • Workup : After concentration, extraction with ethyl acetate, washing, drying, and recrystallization from ethyl acetate/hexane yields a high-purity product.

  • Benefits : Mild reaction conditions, ease of operation, and stable product quality are emphasized.

Parameter Details
Starting materials 2-Amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
Catalyst/base Sodium bicarbonate, NaOH, triethylamine, or sodium carbonate
Temperature 25–50 °C
Reaction time 2–24 hours
Purification Ethyl acetate extraction, recrystallization
Product purity High, suitable for industrial scale

Although this describes the 6-bromo isomer, the methodology is adaptable for 7-bromo derivatives by choosing appropriate brominated aminopyridines.

Ultrasound-Assisted One-Pot Synthesis Using Iodine and Ionic Liquids

An innovative method involves ultrasound irradiation to promote the condensation of 2-aminopyridines with acetophenones in the presence of iodine and ionic liquid catalysts such as 1-butyl-3-methylimidazolium tetrafluoroborate.

  • Process : The reaction is conducted at mild temperatures (~35°C) under ultrasound for 2.5 hours, followed by post-treatment with or without base to optimize yield.

  • Advantages : This method reduces reaction times and temperatures compared to traditional heating methods, simplifies workup, and improves yields and purity.

  • Relevance : Although this method was demonstrated for 7-methylimidazo[1,2-a]pyridine derivatives, it provides a framework for synthesizing 7-bromo-2-methylimidazo[1,2-a]pyridine by substituting appropriate brominated aminopyridines or ketones.

Metal-Free Multicomponent Condensation Approaches

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component condensation involving 2-aminopyridine, an aldehyde, and an isonitrile, widely used to synthesize 2,3-disubstituted imidazo[1,2-a]pyridines.

  • Catalysis : Metal-free catalysts such as perchloric acid, hydrochloric acid, or microwave-assisted protocols have been developed to enhance reaction efficiency and environmental friendliness.

  • Scope : This method allows diverse substitution patterns, including halogenated derivatives, and can be adapted for synthesizing this compound by selecting appropriate aldehydes and aminopyridines.

Summary Table of Preparation Methods

Method No. Synthetic Approach Key Reagents/Conditions Advantages Yield/Notes
1 Reduction of 7-bromoimidazo[1,2-a]pyridine-2-carboxylate LiAlH4 in THF at -30°C Direct access to 2-hydroxymethyl intermediate 52% yield, high purity
2 Cyclization of 2-aminopyridine with α-bromoketones Metal-free, aqueous or organic solvents Rapid, high yield, tolerant to substituents Near quantitative yields
3 One-pot halogenation and cyclization 2-amino-5-bromopyridine + monochloroacetaldehyde, alkali, 25–50°C Mild, easy operation, scalable High purity, industrially viable
4 Ultrasound-assisted condensation with iodine and ionic liquids 2-aminopyridine + acetophenone + iodine + [BMIM]BF4, ultrasound, 35°C Short reaction time, mild conditions Improved yield and purity
5 Metal-free multicomponent Groebke–Blackburn–Bienaymé reaction 2-aminopyridine + aldehyde + isonitrile, acid catalyst Versatile substitution patterns Up to 96% yield

Research Findings and Notes

  • The reduction of esters to alcohols using LiAlH4 remains a classical and reliable method to access hydroxymethyl intermediates of halogenated imidazopyridines, which can be further functionalized to methyl derivatives.

  • Metal-free cyclization methods using α-bromoketones are preferred for their operational simplicity, environmental friendliness, and broad substrate scope, including tolerance to halogen substituents critical for further derivatization.

  • One-pot halogenation-cyclization reactions streamline synthesis and improve product stability by minimizing handling of reactive intermediates.

  • Ultrasound-assisted and ionic liquid-catalyzed reactions represent modern green chemistry approaches, reducing energy consumption and reaction times.

  • Multicomponent reactions like the GBB reaction provide modular access to diverse imidazo[1,2-a]pyridine derivatives, facilitating rapid library synthesis for pharmaceutical applications.

This comprehensive overview integrates multiple synthetic strategies for the preparation of this compound, emphasizing reaction conditions, yields, and practical considerations for laboratory and industrial synthesis. The choice of method depends on available starting materials, desired scale, and downstream functionalization requirements.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Products: Oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction Products: Hydrogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Br-MeImPyr serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential antimicrobial , antiviral , and anticancer activities. The compound's ability to interact with various biological macromolecules allows for the development of new therapeutic agents.

Case Studies:

  • Anticancer Activity : Research has identified several derivatives of 7-Br-MeImPyr that show significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
  • Antimicrobial Properties : A study demonstrated that 7-Br-MeImPyr and related compounds possess activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis .

Material Science

In material science, 7-Br-MeImPyr is utilized in developing light-sensitive dyes and optical media for data storage applications. Its photochemical properties make it suitable for creating materials that respond to light stimuli.

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its role as a precursor allows chemists to explore various synthetic pathways leading to new chemical entities with potential biological activities .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the imidazo[1,2-a]pyridine ring system can facilitate binding to these targets, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity/Use Distinct Features vs. 7-Bromo-2-methyl
This compound Br (7), CH₃ (2) 211.07 Intermediate for drug synthesis Reference compound; optimal steric/lipophilic balance
6-Bromo-2-phenylimidazo[1,2-a]pyridine Br (6), Ph (2) 259.11 Antikinetoplastid activity Phenyl group increases lipophilicity; lower yield (45%)
8-Amino-6-bromoimidazo[1,2-a]pyridine Br (6), NH₂ (8) 228.05 CDK2 inhibitor Amino group enables hydrogen bonding; planar structure
6-Bromo-2-methyl-3-carbaldehyde Br (6), CH₃ (2), CHO (3) 255.06 Synthetic intermediate Carbaldehyde enables further functionalization
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine Cl (6,8), CH₃ (2) 201.06 Unspecified Higher lipophilicity; dual halogenation
7-Bromoimidazo[1,2-a]pyridine (no methyl) Br (7) 197.03 Unspecified Reduced steric hindrance; lower molecular weight
3-Bromo-7-methylimidazo[1,2-a]pyridine Br (3), CH₃ (7) 211.07 Unspecified Altered electronic effects due to Br position

Physicochemical Properties

  • Lipophilicity: Dual halogenation (e.g., 6,8-dichloro-2-methyl) increases logP compared to mono-brominated derivatives, impacting membrane permeability .
  • Reactivity : Carbaldehyde-substituted analogs (e.g., 6-bromo-2-methyl-3-carbaldehyde) offer reactive sites for conjugation, unlike the target compound, which requires additional steps for functionalization .

Biological Activity

7-Bromo-2-methylimidazo[1,2-a]pyridine (7-Br-MeImPyr) is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and toxicology. This article delves into its biochemical properties, mechanisms of action, and applications in research and therapeutics.

7-Br-MeImPyr interacts with various biological macromolecules, influencing cellular processes through several mechanisms:

  • Enzyme Interactions : The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of metabolites that may retain biological activity.
  • Cell Signaling Pathways : Studies indicate that 7-Br-MeImPyr can affect signaling pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation. This suggests potential roles in modulating cellular responses to external stimuli.

The biological activity of 7-Br-MeImPyr is largely attributed to its ability to bind to specific biomolecules:

  • DNA Interaction : The compound exhibits mutagenic properties by interacting with DNA, potentially leading to mutations. This is particularly relevant in the context of carcinogenesis associated with cooked meats where similar compounds are formed during high-temperature cooking processes.
  • Antiviral and Antimicrobial Activities : Research has shown that 7-Br-MeImPyr and its analogs can possess antiviral properties, making them candidates for developing new therapeutic agents against various pathogens .

Research Applications

7-Br-MeImPyr has numerous applications across different scientific fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial activities. Its structural characteristics allow for modifications that enhance biological efficacy .
  • Material Science : The compound is also utilized in developing light-sensitive dyes and optical media for data storage due to its unique chemical properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MutagenicityInduces mutations through DNA interaction
AntiviralExhibits activity against viral pathogens
AntimicrobialPotential against various bacterial strains
Enzyme InhibitionInteracts with cytochrome P450 enzymes

Case Study: Antimicrobial Activity

A study on the antimicrobial efficacy of 7-Br-MeImPyr derivatives revealed promising results against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM, indicating significant potency against bacterial growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-2-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : React ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃, yielding ~65% (via cyclocondensation) .

  • Route 2 : Use 5-bromopyridine-2,3-diamine and benzaldehyde under phase-transfer catalysis (solid-liquid) with DMF and p-toluenesulfonic acid .

  • Route 3 : Brominate 2-amino-3-methylpyridine to synthesize intermediates like ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate .

    • Key Factors :
  • Solvent choice (ethanol vs. DMF) impacts reaction kinetics.

  • Catalysts (e.g., NaHCO₃) enhance cyclization efficiency.

  • Temperature and reflux duration affect purity; longer reflux may degrade sensitive intermediates.

    Method Reagents/ConditionsYieldPurity ControlReference
    CyclocondensationEthyl bromopyruvate, NaHCO₃, ethanol, reflux65%NMR, HPLC
    Phase-transfer catalysisBenzaldehyde, DMF, p-toluenesulfonic acidNot reportedX-ray diffraction
    Bromination2-amino-3-methylpyridine, brominating agentsVariableSpectral analysis

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies substituent positions and confirms bromine integration. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show distinct splitting patterns .
  • X-ray crystallography : Resolves structural ambiguities, such as the fused ring system’s planarity and bond angles (e.g., C-Br bond length ~1.89 Å) .
  • HPLC-MS : Validates purity (>97%) and molecular weight (MW 241.46 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study : Antimicrobial activity varies across studies due to:

  • Structural analogs : Minor substituent changes (e.g., Cl vs. Br) alter lipophilicity and target binding .
  • Assay conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines affect IC₅₀ values .
    • Resolution Strategy :
  • Standardize assays (e.g., CLSI guidelines for MIC testing).
  • Use isogenic strains to isolate structure-activity relationships (SAR).
  • Cross-validate with computational docking (e.g., AutoDock Vina) to predict target affinity .

Q. What strategies optimize regioselectivity in substitution reactions at the bromine position?

  • Methodology :

  • Buchwald-Hartwig amination : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to achieve C-N coupling at C7 .
  • SNAr reactions : Activate the bromine site with electron-withdrawing groups (EWGs) for nucleophilic displacement by amines/thiols .
    • Key Considerations :
  • Solvent polarity (DMF > ethanol) enhances nucleophilicity.
  • Steric hindrance from the methyl group at C2 directs substitution to C7 .

Q. What in-silico approaches predict the pharmacokinetic properties of this compound?

  • Tools :

  • SwissADME : Estimates logP (~2.8) and bioavailability (Lipinski’s Rule compliance) .
  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (critical for neuroactive derivatives like zolpidem analogs) .
    • Validation : Compare predictions with in-vitro permeability assays (e.g., Caco-2 cell monolayers) .

Data Contradiction Analysis

  • Example : Discrepancies in synthetic yields (e.g., 65% vs. lower yields in alternative routes) may arise from:
    • Impurity in starting materials : 5-bromo-2,3-diaminopyridine purity impacts cyclization efficiency .
    • Scale-up challenges : Exothermic reactions at larger scales may require controlled heating/cooling .

Methodological Recommendations

  • Synthesis : Prioritize Route 1 for reproducibility but optimize catalyst loading for scale-up.
  • Characterization : Combine NMR (for functional groups) and X-ray (for stereochemistry).
  • Biological Testing : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methylimidazo[1,2-a]pyridine

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